molecular formula C15H18N2OS B2548040 (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 476280-94-1

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No. B2548040
CAS RN: 476280-94-1
M. Wt: 274.38
InChI Key: QSKMZHWMISGTIW-FOCLMDBBSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2-amine . Benzo[d]thiazol-2-amine derivatives are known to have various biological activities and are used in the development of new pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-methylbenzo[d]thiazol-2-amine has been analyzed. It has a molecular formula of C8H12N2S and a molecular weight of 168.26 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

For a similar compound, 4-methylbenzo[d]thiazol-2-amine, the predicted boiling point is 315.7±11.0 °C, and the predicted density is 1.191±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiazole and Pyrimidine Derivatives : Research has focused on synthesizing thiazole and pyrimidine derivatives, starting from cyclohexanone or similar structures, to explore their antimicrobial activities. For instance, novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives were synthesized, showing potential as antimicrobial agents (Hawas et al., 2012).
  • Cyclic Dipeptidyl Ureas Synthesis : A study described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas, indicating the versatility of thiazole derivatives in synthesizing complex chemical structures (Sañudo et al., 2006).

Biological Activities

  • Antimicrobial and Antihypertensive Activities : Compounds derived from thiazole structures, such as thiosemicarbazides, triazoles, and Schiff bases, have been evaluated for their antihypertensive α-blocking activity and antimicrobial properties, showcasing the potential therapeutic applications of these compounds (Abdel-Wahab et al., 2008).
  • Cytotoxicity Against Cancer Cell Lines : A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, demonstrated significant cytotoxicity against various cancer cell lines, suggesting their utility in developing anticancer agents (Nam et al., 2010).

Chemical Sensors

  • Detection of Cyanide Anions : Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, indicating the application of these compounds in environmental monitoring and safety (Wang et al., 2015).

Future Directions

Future research could focus on the synthesis and biological evaluation of similar compounds. For instance, the development of new heterocycles containing 1,2,3-triazole moieties that decrease the development of tumor cells has been suggested .

properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-17-12-9-5-6-10-13(12)19-15(17)16-14(18)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKMZHWMISGTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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